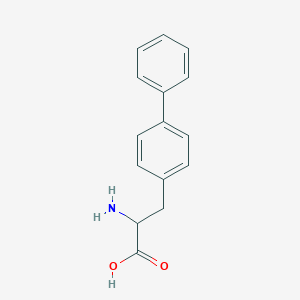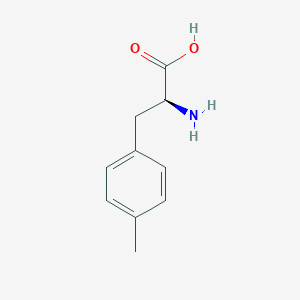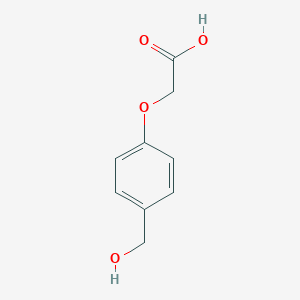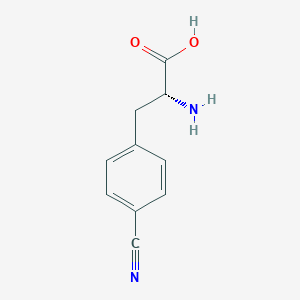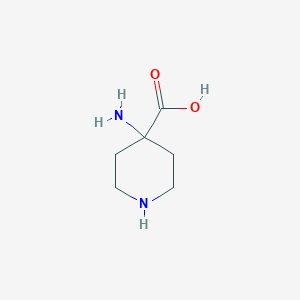
DL-m-Tyrosin
Übersicht
Beschreibung
DL-m-Tyrosine is a type of effective, broad-spectrum plant toxin that flows out from the roots of certain fine fescue . It is also an essential precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . A number of metabolic disorders have been linked to abnormal tyrosine levels in biological fluids .
Synthesis Analysis
In vitro studies demonstrate that the hydroxyl radical converts L-phenylalanine into m-tyrosine, an unnatural isomer of L-tyrosine . Quantification of m-tyrosine has been widely used as an index of oxidative damage in tissue proteins .
Molecular Structure Analysis
The molecular formula of DL-m-Tyrosine is C9H11NO3 . It has a molecular weight of 181.19 . The structure of DL-m-Tyrosine includes a benzene ring with a hydroxyl group, making it an aromatic amino acid .
Chemical Reactions Analysis
Tyrosinase, a copper-containing oxidase, is capable of catalyzing the hydroxylation of monophenol to catechol, and the subsequent oxidation to o-quinone . Tyrosine and tyrosine analogs are also substrates of tyrosinase .
Physical And Chemical Properties Analysis
DL-m-Tyrosine is a white to gray to brown powder or crystal . It has a melting point of 280-285 °C (dec.) . It is soluble in 1 M HCl .
Wissenschaftliche Forschungsanwendungen
Anti-Melanogene Mittel
DL-m-Tyrosin wird bei der Entwicklung von Anti-Melanogene-Mitteln eingesetzt. Tyrosinase, ein zentrales Enzymziel in der Melanogenese, kann durch chemische Derivate von this compound gehemmt werden. Diese Inhibitoren haben potenzielle Anwendungen in der Lebensmittel-, Pharma- und Kosmetikindustrie .
Enzymatischer Bräunungsinhibitor
This compound kann Tyrosinase hemmen, das Haupt-Enzym, das für die enzymatische Bräunung von Früchten nach der Ernte verantwortlich ist. Dies ist ein unerwünschtes Phänomen, da es den Handelswert des Produkts verringert. Daher hat this compound bedeutende Anwendungen in der Lebensmittelindustrie .
Melanogenese-Inhibitor
Bei Säugetieren kann this compound die Melanogenese hemmen, einen Prozess, der zur Bildung von Melanin führt. Obwohl Melanin eine entscheidende Rolle beim Schutz der menschlichen Haut vor UV-Strahlen spielt, ist Depigmentierung ein ästhetisches Problem in einer Vielzahl menschlicher Populationen. Daher hat this compound potenzielle Anwendungen in der Kosmetikindustrie .
Schädlingsbekämpfung
Die Entwicklung von Tyrosinase-Inhibitoren, wie z. B. This compound, hat sich zu einer besseren Alternative in der Kontrolle von Insekten-Schädlingen entwickelt. Das Enzym Tyrosinase spielt eine wichtige Rolle bei der Entwicklung und den Abwehrfunktionen bei Insekten .
Organische Halbleiter und Photovoltaik-Produkte
This compound wurde zur Herstellung von maßgeschneiderten Melanin und anderen polyphenolischen Materialien verwendet. Diese Materialien werden zur Entwicklung von organischen Halbleitern und organischen Photovoltaik-Produkten verwendet .
Biotechnisch hergestellte Biokatalysatoren
This compound wird bei der Herstellung biotechnisch hergestellter Biokatalysatoren für die Industrie verwendet. Diese Biokatalysatoren haben ein breites Anwendungsspektrum in verschiedenen industriellen Prozessen .
Wirkmechanismus
Target of Action
DL-m-Tyrosine is a variant of the amino acid tyrosine . Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . It is involved in the structure of almost all proteins in the body . It is a precursor to the neurotransmitters epinephrine, norepinephrine, and dopamine . It helps to produce melanin, the pigment responsible for hair and skin color . It also helps the adrenal, pituitary, and thyroid glands produce hormones .
Mode of Action
Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For example, CYP79A1 catalyzes the multistep conversion of tyrosine into (E)-p-hydroxyphenylacetaldoxime .
Biochemical Pathways
The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Among these, tyrosine-derived metabolites, tocopherols, plastoquinone, and ubiquinone are essential to plant survival .
Pharmacokinetics
It is known that tyrosine concentrations are regulated by its synthetic enzyme (phenylalanine hydroxylase) and especially the first catabolic enzyme (tyrosine aminotransferase) . Acquired or inherited deficiency of the second catabolic enzyme (4-hydroxyphenylpyruvate dioxygenase) also results in hypertyrosinemia .
Result of Action
DL-m-Tyrosine shows effects on Arabidopsis root growth . Carbidopa combination with DL-m-tyrosine shows a potent hypotensive effect . It is also known to be an effective, broad-spectrum phytotoxin that exudes from the roots of certain fine fescue .
Action Environment
It is known that tyrosine is mainly degraded in the liver but to a minor extent also in the kidney . In tyrosinemia type I, the primary defect is in the last enzyme of the pathway, accumulation of toxic metabolites are seen, and the hypertyrosinemia results from secondary deficiency of 4-hydroxyphenylpyruvate dioxygenase, which also is found in severe liver disease in general and in the immature liver .
Safety and Hazards
DL-m-Tyrosine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, and use a local exhaust if dust or aerosol will be generated .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019810 | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
775-06-4 | |
| Record name | DL-m-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tyrosine dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-m-Tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DL-m-Tyrosine interact with biological systems and what are the downstream effects?
A1: DL-m-Tyrosine, a positional isomer of the naturally occurring amino acid L-tyrosine, exhibits interesting interactions with enzymes involved in catecholamine synthesis. Research indicates that DL-m-Tyrosine can be metabolized by aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine. [, , ] This decarboxylation can lead to the formation of m-tyramine and m-octopamine, potentially influencing blood pressure regulation. [] Additionally, DL-m-Tyrosine acts as a substrate for dopa/tyrosine sulfotransferase, an enzyme found in human hepatoma cells. [] This enzyme catalyzes the sulfation of DL-m-Tyrosine, potentially influencing its metabolism and function. [] Interestingly, the D-form of m-tyrosine exhibits higher affinity for this enzyme compared to its L-enantiomer. []
Q2: Can you provide the structural characterization of DL-m-Tyrosine, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research excerpts do not contain spectroscopic data, the molecular formula of DL-m-Tyrosine is C9H11NO3, and its molecular weight is 181.19 g/mol.
Q3: What is known about the stability and compatibility of DL-m-Tyrosine with other materials?
A3: The provided research excerpts do not offer specific information about the material compatibility and stability of DL-m-Tyrosine under various conditions.
Q4: Does DL-m-Tyrosine possess catalytic properties or have any known applications based on such properties?
A4: DL-m-Tyrosine itself is not known to possess catalytic properties. Its significance lies in its interaction with enzymes like aromatic L-amino acid decarboxylase and dopa/tyrosine sulfotransferase, as demonstrated in research studies. [, , , ]
Q5: Has DL-m-Tyrosine been studied using computational chemistry and modeling approaches?
A5: The provided research excerpts do not contain information regarding computational chemistry studies or the development of QSAR models for DL-m-Tyrosine.
Q6: How do structural modifications of DL-m-Tyrosine affect its activity, potency, and selectivity?
A6: Research on phenylalanine ammonia-lyase (PAL) provides insight into the structure-activity relationship of compounds similar to tyrosine. [] This enzyme, while primarily acting on phenylalanine, exhibits activity with DL-m-Tyrosine at a rate comparable to L-phenylalanine. [] The study suggests that the position of the hydroxyl group on the aromatic ring is crucial for interaction with PAL, highlighting the importance of structural features for enzyme-substrate interactions. []
Q7: What is known about the stability of DL-m-Tyrosine under different conditions and are there formulation strategies to improve its stability, solubility, or bioavailability?
A7: The provided research excerpts do not delve into the stability of DL-m-Tyrosine under various conditions or strategies for enhancing its formulation.
Q8: Does the use or production of DL-m-Tyrosine raise any SHE (Safety, Health, and Environment) concerns?
A8: The provided research excerpts do not mention specific SHE regulations or concerns related to DL-m-Tyrosine.
Q9: What is the pharmacokinetic and pharmacodynamic profile of DL-m-Tyrosine?
A9: Research indicates that administration of DL-m-Tyrosine to rats leads to an accumulation of its decarboxylation products, m-tyramine and m-octopamine, in both the brain and heart. [] This suggests that DL-m-Tyrosine can cross the blood-brain barrier and be metabolized within the central nervous system. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: Are there studies demonstrating the in vitro and in vivo efficacy of DL-m-Tyrosine?
A10: While the provided research excerpts do not describe specific in vitro efficacy assays, in vivo studies in rats have demonstrated the impact of DL-m-Tyrosine on blood pressure. [] When decarboxylation is inhibited peripherally, DL-m-Tyrosine administration leads to a hypotensive effect, suggesting a central mechanism of action. []
Q11: Has any resistance been observed to DL-m-Tyrosine or are there cross-resistance concerns with other compounds?
A11: The provided research excerpts do not mention any resistance mechanisms or cross-resistance concerns related to DL-m-Tyrosine.
Q12: What is the safety profile of DL-m-Tyrosine, including its potential toxicity and adverse effects?
A12: The provided research excerpts do not offer comprehensive data on the toxicity or adverse effects of DL-m-Tyrosine.
Q13: Are there specific drug delivery systems or targeting strategies being explored for DL-m-Tyrosine?
A13: The provided research excerpts do not discuss any specific drug delivery systems or targeting strategies for DL-m-Tyrosine.
Q14: Have any biomarkers been identified to predict the efficacy of DL-m-Tyrosine or monitor its effects?
A14: The provided research excerpts do not provide information regarding biomarkers for DL-m-Tyrosine efficacy or treatment response monitoring.
Q15: What analytical methods and techniques are commonly employed for the characterization and quantification of DL-m-Tyrosine?
A15: Research utilizes high-performance liquid chromatography (HPLC) for analyzing DL-m-Tyrosine and its metabolites. [, , ] This technique allows for the separation and quantification of these compounds in various biological samples. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



